molecular formula C12H14N4O3 B2698137 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 2034551-88-5

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Cat. No.: B2698137
CAS No.: 2034551-88-5
M. Wt: 262.269
InChI Key: GQHCRRNZRGYQFS-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a complex organic compound that features both oxadiazole and isoxazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Scientific Research Applications

Chemistry

In chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols .

Biology and Medicine

The compound has shown potential in biological and medicinal research due to its ability to interact with specific biological targets. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use in drug development for treating various diseases .

Industry

In the industrial sector, this compound is utilized in the development of new materials and chemical products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

Target of Action

The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound interacts with GPBAR1 as a potent agonist . It induces the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound affects multiple metabolic pathways . In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The related compounds 9 and 10, which are also gpbar1 agonists, suggest that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . It also stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .

Action Environment

It is known that the efficacy of gpbar1 agonists can be influenced by factors such as diet and the presence of other medications .

Future Directions

The future research directions for this compound could involve further exploration of its potential as a GPBAR1 agonist . This could include studies to optimize its structure for improved potency and selectivity, as well as investigations into its pharmacokinetic properties and in vivo efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to first synthesize the oxadiazole and isoxazole intermediates separately, followed by their coupling under specific conditions. For instance, the oxadiazole ring can be formed through the cyclization of acyl hydrazides with nitrile oxides, while the isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole and isoxazole derivatives, such as:

Uniqueness

What sets (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone apart is its unique combination of oxadiazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-7-10(8(2)19-14-7)12(17)16-4-3-9(5-16)11-13-6-18-15-11/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHCRRNZRGYQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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